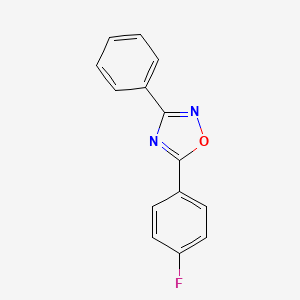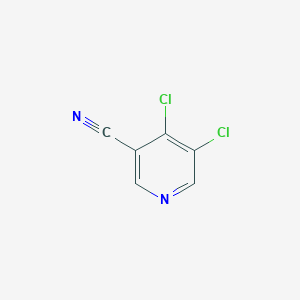
VX-765
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VX-765 involves multiple steps, including the formation of the prolinamide backbone and the subsequent attachment of the amino-chlorobenzoyl, methylvalyl, and ethoxytetrahydrofuranyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective while maintaining the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
VX-765 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Wissenschaftliche Forschungsanwendungen
VX-765 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Wirkmechanismus
The compound exerts its effects by inhibiting caspase-1 and caspase-4, enzymes that play a crucial role in the inflammatory response. By blocking these enzymes, the compound prevents the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VX-765: Another caspase-1 inhibitor with a similar mechanism of action.
Pralnacasan: A related compound targeting the same enzymes but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer high selectivity and potency in inhibiting caspase-1 and caspase-4. This makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C24H33ClN4O6 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |
InChI-Schlüssel |
SJDDOCKBXFJEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8795231.png)


